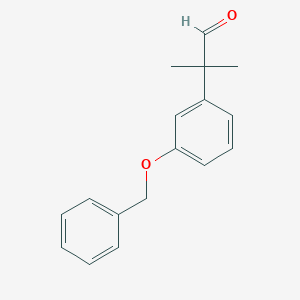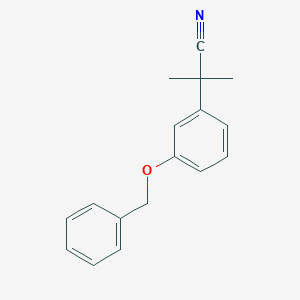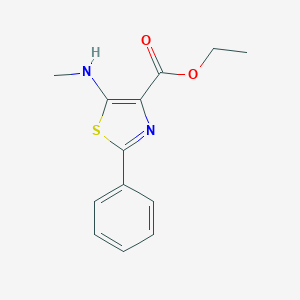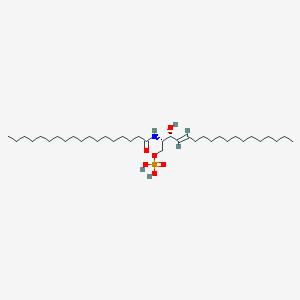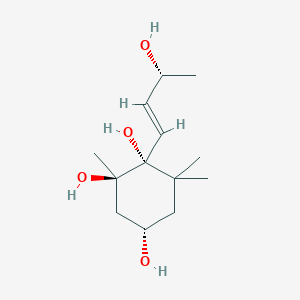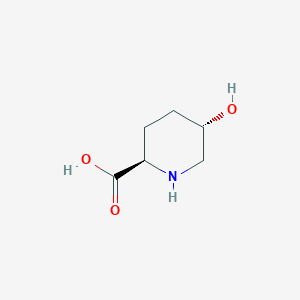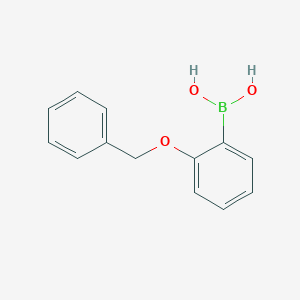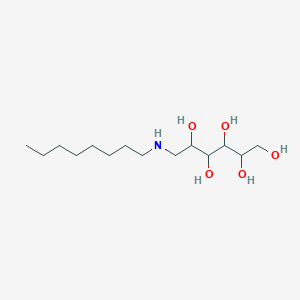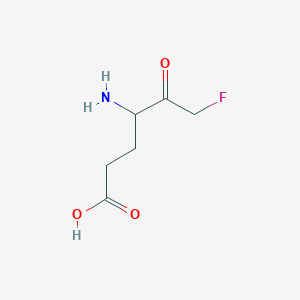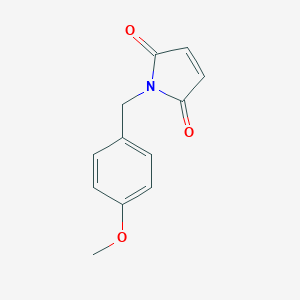
1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, also known as MPP, is a chemical compound that has been widely studied for its potential in various scientific fields. This compound has been found to have unique properties that make it useful in a range of applications, including scientific research. In
Aplicaciones Científicas De Investigación
Inhibitors of Glycolic Acid Oxidase
1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione derivatives have been explored as inhibitors of glycolic acid oxidase (GAO), particularly in porcine liver. Large lipophilic substituents in these compounds tend to exhibit potent, competitive inhibition effects. These inhibitors are crucial in reducing urinary oxalate levels, particularly in ethylene glycol-fed rats, which has implications for treating conditions like kidney stones or hyperoxaluria (Rooney et al., 1983).
Corrosion Inhibition in Industrial Applications
1H-pyrrole-2,5-dione derivatives, such as 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been found effective as corrosion inhibitors for carbon steel in acidic environments. This is particularly useful in industrial applications where corrosion prevention is critical. These compounds adhere to metal surfaces through a chemisorption process, providing a protective layer against corrosion (Zarrouk et al., 2015).
Electron Transport Layer in Solar Cells
These derivatives are also used in the field of renewable energy, specifically in polymer solar cells. They act as an electron transport layer (ETL) due to their high conductivity and electron mobility, attributed to the electron-deficient nature of their backbone. This enhances the efficiency of solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).
Optical and Electronic Applications
These compounds have been utilized in developing highly luminescent polymers, which have potential applications in optoelectronic devices. The polymers exhibit strong fluorescence and quantum yield, making them suitable for applications in light-emitting diodes (LEDs), sensors, and other electronic devices (Zhang & Tieke, 2008).
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-10-4-2-9(3-5-10)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVPTEHVKDQQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372265 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione | |
CAS RN |
140480-96-2 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140480-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


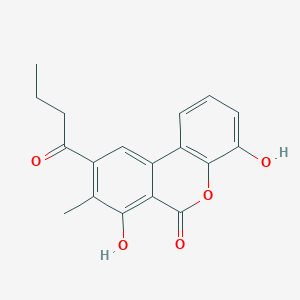
![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)
